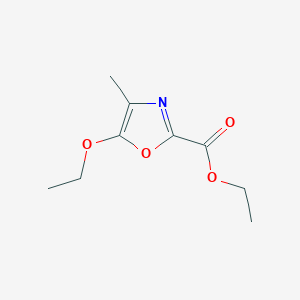

Ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

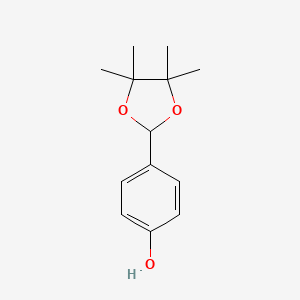

Ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate is a chemical compound with the CAS number 23429-04-1 . It is a colorless to light yellow liquid .

Synthesis Analysis

The synthesis of Ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate involves several steps. It can be synthesized from 2-Oxazolecarboxylic acid, 5-ethoxy-4-methyl-, ethyl ester . There are also other methods for the synthesis of 1,3-oxazoles, such as the Van Leusen Oxazole Synthesis .

Molecular Structure Analysis

The molecular weight of Ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate is 199.21 . The InChI code is 1S/C9H13NO4/c1-4-12-8(11)7-10-6(3)9(14-7)13-5-2/h4-5H2,1-3H3 .

Physical And Chemical Properties Analysis

Ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate is a colorless to light yellow liquid . It has a molecular weight of 199.21 .

Applications De Recherche Scientifique

Synthetic Modifications and Antimicrobial Study

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative related to the thiazole group, has been modified and synthesized from readily available materials. The synthesized compounds demonstrated antimicrobial activities against various bacterial and fungal strains. The study utilized IR, 1H NMR, 13C NMR, and mass spectral techniques for structural confirmation. The antimicrobial efficacy was assessed using the serial dilution method, highlighting the potential of these derivatives in antimicrobial applications (Desai, Bhatt, & Joshi, 2019).

Synthesis of Trifluoromethyl Substituted Compounds

5-Ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid was synthesized from its corresponding ethyl ester through a rhodium-catalyzed reaction. This study elaborates on the preparation of ester and amide derivatives from this acid, showcasing the versatility of trifluoromethyl substituted heterocyclic compounds in synthesis applications (Shi, Xu, & Ming‐Hua Xu, 1991).

Application in Building Blocks Synthesis

5-Substituted-2-ethoxy-1,3,4-oxadiazoles were prepared through a one-pot sequential N-acylation/dehydrative cyclization, showcasing their utility as building blocks towards 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones. This process highlights the efficiency of using N-acylbenzotriazoles in synthesizing valuable organic compounds (Wet-osot, Phakhodee, & Pattarawarapan, 2017).

Chiral Oxazole-Carboxylates Synthesis

The synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones involved N-acylation and subsequent irradiation to form oxazoles. This method provided good overall yields without significant racemization, emphasizing the synthesis of chiral compounds for potential pharmaceutical applications (Cox, Prager, & Svensson, 2003).

Safety and Hazards

Ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propriétés

IUPAC Name |

ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-4-12-8(11)7-10-6(3)9(14-7)13-5-2/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRKGFMROBZFIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(O1)C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,6-Difluorophenyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2795538.png)

![2-Chloro-1-spiro[1,3-benzodioxole-2,3'-pyrrolidine]-1'-ylpropan-1-one](/img/structure/B2795539.png)

![3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2795543.png)

![[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B2795545.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2795550.png)

![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2795553.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2795560.png)